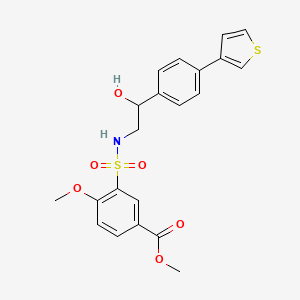

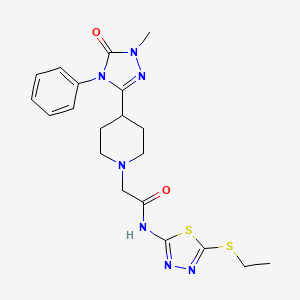

methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, attachment of functional groups, and the protection and deprotection of different parts of the molecule. The papers provided do not detail the synthesis of the exact compound , but they do discuss related synthetic methods that could potentially be applied. For example, the synthesis of Schiff bases, as mentioned in paper , involves the reaction of an amine with an aldehyde, which could be a step in the synthesis of similar sulfamoyl-containing compounds. Additionally, the cleavage of methylenedioxy rings discussed in paper could be relevant if the synthesis of the target compound involves similar ring-opening reactions.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using various spectroscopic techniques, such as NMR, IR, and MS, as well as crystallography. Paper describes the use of these techniques to characterize a Schiff base, which could also be applicable to the analysis of the target compound. The crystallographic data can provide detailed information about the molecular geometry and the arrangement of atoms in the solid state.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The papers discuss various reactions, such as the polarographic reduction of azo compounds in paper , the regioselective cleavage of aromatic methylenedioxy rings in paper , and substitution reactions of benzo[b]thiophen derivatives in paper . These studies can shed light on how the functional groups in the target compound might behave under different conditions and which types of chemical transformations they might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the papers do not provide data on the exact compound, they do offer insights into related compounds. For instance, the polarographic studies in paper could suggest how the target compound might behave in electrochemical applications. The quantum chemical calculations in paper provide theoretical insights into molecular properties that could be compared with experimental data for the target compound.

Aplicaciones Científicas De Investigación

Environmental Presence and Effects of Similar Compounds

- Parabens, which share structural similarities with the compound , are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Their occurrence in aquatic environments has been studied, revealing their presence at low concentration levels in effluents of wastewater treatment plants and their ubiquity in surface water and sediments. This indicates the environmental persistence and potential ecological impact of similar compounds, suggesting a research application in environmental monitoring and assessment of methyl 3-(N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)sulfamoyl)-4-methoxybenzoate (Haman et al., 2015).

Health and Safety Assessments

- Similar compounds like methyl paraben have been evaluated for their health aspects, including absorption through the skin and gastrointestinal tract, metabolism, and lack of evidence for accumulation in the body. These assessments are crucial for determining the safety of chemical compounds used in consumer products, suggesting an area of research for this compound in terms of toxicology and human exposure (Soni et al., 2002).

Treatment and Removal Techniques

- Studies on the removal of persistent organic pollutants from aqueous solutions, such as sulfamethoxazole, highlight the importance of developing cleaner and more efficient removal techniques. This research is applicable to the compound , particularly in developing methods for its removal from water bodies, thus reducing its environmental and potentially human health impacts (Prasannamedha & Kumar, 2020).

Potential Applications in Drug Development

- The synthesis and characterization of compounds for pharmaceutical applications, such as omeprazole and its impurities, indicate a potential research application for this compound in the development of new medications or as a precursor in synthetic chemistry (Saini et al., 2019).

Propiedades

IUPAC Name |

methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6S2/c1-27-19-8-7-16(21(24)28-2)11-20(19)30(25,26)22-12-18(23)15-5-3-14(4-6-15)17-9-10-29-13-17/h3-11,13,18,22-23H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHCONRFIHBWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3018616.png)

![3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3018617.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

![2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide](/img/structure/B3018625.png)

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3018637.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)